2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its reactivity under various conditions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions.Scientific Research Applications
Structural Aspects and Compound Properties
Research has delved into the structural aspects of similar amide-containing isoquinoline derivatives, exploring their potential in forming gels and crystalline solids upon treatment with different mineral acids. These structural investigations provide foundational knowledge for further applications in material science and pharmaceutical formulation. One study discusses the formation of gels and crystalline salts through interactions with acids, highlighting the influence of acid anion shape on gelation and crystallinity outcomes. Such findings are crucial for designing materials with desired physical properties (Karmakar et al., 2007).
Cytotoxic Activities
Sulfonamide derivatives, similar in structure to the queried compound, have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. This research indicates the potential for developing novel anticancer agents based on the sulfonamide framework, offering insights into the design of more effective and selective therapeutic agents (Ghorab et al., 2015).
Herbicidal Activities
The design and synthesis of novel triazolinone derivatives incorporating pharmacophores similar to the queried compound have been explored for their herbicidal activities. This research demonstrates the application of such compounds in agriculture, specifically as potent Protox inhibitors, highlighting a promising avenue for developing new herbicides with improved efficacy and selectivity (Luo et al., 2008).
Fluorination Techniques
Studies on the fluorination of chloro-formylquinolines, closely related to the chemical structure of the queried compound, have revealed improved methodologies for introducing fluorine atoms into organic molecules. These advancements in synthetic chemistry techniques are pivotal for the development of compounds with enhanced biological activity and pharmaceutical properties (Kidwai et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-8-10-21(11-9-20)35(32,33)24-15-29(23-12-7-18(27)14-22(23)26(24)31)16-25(30)28-19-6-4-5-17(2)13-19/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPWTQVQDQXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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